3-Iodo-8-methylquinolin-4(1H)-one
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Overview
Description
3-Iodo-8-methylquinolin-4(1H)-one: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an iodine atom at the 3rd position, a methyl group at the 8th position, and a ketone group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylquinolin-4(1H)-one typically involves the iodination of 8-methylquinolin-4(1H)-one. The reaction can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Acetic acid or ethanol
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Quinoline derivatives with additional oxygen-containing groups.
Reduction: Alcohol derivatives of the original compound.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-Iodo-8-methylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 3-Iodo-8-methylquinolin-4(1H)-one is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, such as enzymes, receptors, and DNA. The iodine atom and ketone group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-iodo-8-methylquinolin-4-ol
- 5-Bromo-3-iodo-8-methylquinolin-4-ol
- 6-Fluoro-3-iodo-8-methylquinolin-4-ol
Uniqueness
3-Iodo-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3rd position and the ketone group at the 4th position differentiates it from other quinoline derivatives, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
3-iodo-8-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAISEFBWZRWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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